4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with multiple functional groups, including chloro, trichlorophenyl, and pyrazolylidene hydrazinyl moieties. Its unique structure makes it a subject of interest for chemists and researchers exploring new chemical reactions and biological activities.
Preparation Methods
The synthesis of 4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Substitution reactions:
Hydrazinylation: The hydrazinyl group is introduced through the reaction of hydrazine or its derivatives with the intermediate compounds.
Final coupling: The final step involves coupling the pyrazolylidene hydrazinyl intermediate with the benzamide core under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro and trichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE can be compared with similar compounds, such as:
Thiazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various scientific research applications.
Indole derivatives: Indole-containing compounds have diverse biological and clinical applications, making them valuable in medicinal chemistry.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties and are used in the development of new drugs.
The uniqueness of 4-CHLORO-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H11Cl4N5O2 |
---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
4-chloro-3-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C17H11Cl4N5O2/c1-7-15(17(28)26-23-7)25-24-14-4-8(2-3-9(14)18)16(27)22-13-6-11(20)10(19)5-12(13)21/h2-6H,1H3,(H,22,27)(H2,23,26,28) |
InChI Key |
XYXHCCWKDZFOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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